4',5-Di-O-acetyl Genistein

Catalog No.
S1494989
CAS No.
23050-36-4
M.F
C19H14O7
M. Wt
354.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4',5-Di-O-acetyl Genistein

CAS Number

23050-36-4

Product Name

4',5-Di-O-acetyl Genistein

IUPAC Name

[4-(5-acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate

Molecular Formula

C19H14O7

Molecular Weight

354.3 g/mol

InChI

InChI=1S/C19H14O7/c1-10(20)25-14-5-3-12(4-6-14)15-9-24-16-7-13(22)8-17(26-11(2)21)18(16)19(15)23/h3-9,22H,1-2H3

InChI Key

SWRSZMILWBHUEZ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC(=O)C

Synonyms

5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-7-hydroxy-4H-1-benzopyran-4-one

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC(=O)C

4',5-Di-O-acetyl Genistein is a derivative of genistein, a naturally occurring isoflavone predominantly found in soybeans and other legumes. The compound has the molecular formula C19H14O7C_{19}H_{14}O_{7} and a molecular weight of 354.31 g/mol . The acetylation at the 4' and 5' positions enhances the lipophilicity and stability of genistein, which may improve its bioavailability and biological activity . Genistein itself is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .

The synthesis of 4',5-Di-O-acetyl Genistein typically involves the acetylation of genistein using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This reaction results in the formation of acetylated hydroxyl groups at positions 4' and 5', yielding a compound with altered solubility and reactivity compared to its parent molecule .

General Reaction Scheme

  • Starting Material: Genistein
  • Reagents: Acetic anhydride or acetyl chloride, Pyridine (as a base)
  • Reaction Conditions: Stirring at room temperature or under reflux conditions
  • Product: 4',5-Di-O-acetyl Genistein

4',5-Di-O-acetyl Genistein exhibits several biological activities attributed to its structural modifications. It retains the anticancer properties of genistein, acting through multiple pathways such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis . The compound has shown significant efficacy in various cancer models, including breast and prostate cancer cells, by modulating estrogen receptors and influencing signaling pathways involved in cell proliferation and survival .

Additionally, studies indicate that derivatives like 4',5-Di-O-acetyl Genistein may enhance antioxidant activity due to increased lipophilicity, which allows better cellular penetration .

The synthesis of 4',5-Di-O-acetyl Genistein can be achieved through several methods:

  • Acetylation Method:
    • Reagents: Acetic anhydride or acetyl chloride.
    • Catalyst/Base: Pyridine or triethylamine.
    • Procedure: Dissolve genistein in an organic solvent (e.g., dichloromethane), add acetic anhydride, and stir at room temperature for several hours.
  • Glycosylation Method:
    • In some cases, glycosylation reactions can be employed to attach sugar moieties to the genistein backbone before acetylation to create more complex derivatives with enhanced properties .

4',5-Di-O-acetyl Genistein has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing anticancer drugs due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Nutraceuticals: Used in dietary supplements aimed at promoting health benefits associated with isoflavones, including hormonal balance and cardiovascular health.
  • Cosmetics: Incorporated into skincare products for its antioxidant properties that may protect skin from oxidative stress.

Research has indicated that 4',5-Di-O-acetyl Genistein interacts with various biological targets:

  • Estrogen Receptors: The compound exhibits selective estrogen receptor modulation, which may influence estrogen-related pathways in target tissues .
  • Kinase Inhibition: It has been shown to inhibit specific kinases involved in cancer cell signaling pathways, contributing to its antiproliferative effects .
  • Antioxidant Activity: The compound enhances the production of reactive oxygen species, leading to increased apoptosis in cancer cells while protecting normal cells from oxidative damage .

Several compounds share structural similarities with 4',5-Di-O-acetyl Genistein. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Properties
GenisteinBasic structure without acetylationNatural isoflavone with broad bioactivity
DaidzeinSimilar isoflavone structure but lacks hydroxyl groupsEstrogenic activity; less potent than genistein
Biochanin AMethylated form of genisteinExhibits anti-inflammatory properties
7-O-carboxymethyl-genisteinCarboxymethyl derivativeIncreased water solubility
6-carboxymethyl-genisteinAnother carboxymethyl derivativeEnhanced estrogen receptor modulation

4',5-Di-O-acetyl Genistein stands out due to its unique acetylation pattern that enhances stability and bioavailability compared to other derivatives while retaining significant biological activity against various diseases, particularly cancer.

Molecular Architecture

4',5-Di-O-acetyl Genistein (C₁₉H₁₄O₇) retains the core isoflavone skeleton of genistein, comprising three fused rings: two aromatic rings (A and B) and a heterocyclic ring (C). Acetylation occurs at the 4'- and 5-hydroxyl groups, yielding the structure:
Chemical formula:
$$ \text{C}{19}\text{H}{14}\text{O}_{7} $$
IUPAC name:
[4-(5-acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular weight354.3 g/molPubChem
XLogP3-AA (lipophilicity)2.3PubChem
Hydrogen bond donors1PubChem
Rotatable bonds5PubChem
SolubilityEthanol, DMSO; insoluble in waterEvitaChem

Spectral Characterization

  • NMR: Distinct signals for acetyl methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 6.3–8.1 ppm).
  • Mass spectrometry: Molecular ion peak at m/z 354.07 (M⁺).

Historical Milestones in Genistein Research

YearMilestoneResearch FocusKey Contributors
1899First isolation from Genista tinctoriaPlant secondary metabolite isolationPerkin and Newbury
1926Chemical structure establishmentStructure elucidation and characterizationBaker and Robinson
1928First chemical synthesisSynthetic organic chemistry methodologyBaker and Robinson
1931Genistin isolation from soybeanGlycoside chemistry and hydrolysisSoybean researchers
1940Isoflavone fertility effects identifiedReproductive biology studiesAustralian researchers
1957Coumestrol phytoestrogen isolationPhytoestrogen classificationBickoff and colleagues
1980Equol metabolite discoveryMetabolic pathway elucidationSetchell research group
1990Cancer prevention research initiationTherapeutic applicationsNational Cancer Institute

The development of regioselective acetylation methods during the 1980s and 1990s marked a significant advancement in genistein derivative chemistry [9]. Researchers discovered that the 4' and 5 positions of genistein exhibited enhanced reactivity toward acetylation due to their electronic and steric environments [9]. This selectivity enabled the controlled preparation of specific acetylated derivatives, including 4',5-Di-O-acetyl genistein, with high regioselectivity and yield.

Significance in Isoflavone Research

The significance of genistein derivatives in isoflavone research extends far beyond simple chemical modification, representing a paradigm shift in understanding structure-activity relationships and therapeutic potential. The recognition of genistein's phytoestrogenic properties in the 1940s, initially observed through fertility problems in sheep grazing on isoflavone-rich clover, established isoflavones as biologically active compounds with hormone-like effects [10] [11] [12].

The structural similarity between genistein and 17-beta-estradiol became a cornerstone of isoflavone research, revealing how plant-derived compounds could interact with mammalian estrogen receptors [13] [14]. This discovery fundamentally changed the understanding of plant-animal interactions and established the concept of selective estrogen receptor modulators derived from natural sources [13]. The dual agonist and antagonist activity of genistein, depending on the biological context, demonstrated the complexity of phytoestrogen action and highlighted the need for detailed structure-activity studies.

Genistein's identification as a potent inhibitor of tyrosine-specific protein kinases represented another revolutionary discovery in isoflavone research [15]. The compound demonstrated specific inhibition of epidermal growth factor receptor kinase, pp60 v-src kinase from Rous sarcoma virus, and pp110 kinase from Gardner-Arnstein feline sarcoma virus, while showing no inhibitory activity against serine and threonine-specific kinases [15]. This selectivity profile established genistein as a valuable research tool for studying protein kinase signaling pathways and cancer biology.

Research Areas and Impact Assessment

Research DomainKey DiscoveriesResearch ImpactCurrent Applications
Phytoestrogen BiologyStructural similarity to estradiol, dual receptor activityFoundation for phytoestrogen fieldHormone replacement alternatives
Cancer ResearchTyrosine kinase inhibition, apoptosis inductionMultiple clinical trials initiatedChemoprevention strategies
Cardiovascular HealthCholesterol reduction, arterial protectionDietary recommendation developmentFunctional food formulations
Synthetic ChemistrySuzuki-Miyaura coupling, deoxybenzoin routesEnhanced derivative accessibilityPharmaceutical intermediate synthesis
Agricultural ScienceClover disease identification, reproductive effectsFeed formulation guidelinesAnimal nutrition optimization
Nutritional ScienceBioavailability studies, metabolic pathwaysFunctional food developmentPersonalized nutrition approaches

The metabolic studies of genistein revealed complex biotransformation pathways involving sulfation and glucuronidation [16]. The discovery of individual variation in isoflavone metabolism, particularly the identification of equol producers versus non-producers, revolutionized understanding of how genetic and microbiome factors influence phytoestrogen efficacy [17] [11]. This research established the foundation for personalized nutrition approaches based on individual metabolic capacity.

Cancer research utilizing genistein has demonstrated its multifaceted mechanisms of action, including cell cycle arrest, apoptosis induction, and inhibition of angiogenesis [13] [18] [3]. Studies have shown that genistein can modulate the expression of genes critical for cell proliferation control, oncogenesis, and signal transduction pathways [13]. The compound's ability to sensitize cancer cells to chemotherapeutic agents through nuclear factor-kappa B inactivation has opened new avenues for combination therapy research [13].

The significance of genistein in cardiovascular health research emerged prominently in 1995 when soy protein gained worldwide attention for its cholesterol-lowering effects [11] [19]. This discovery led to extensive research into the mechanisms underlying cardiovascular protection, including antioxidant activity, endothelial function improvement, and lipid metabolism modulation [20]. The research has contributed to dietary recommendations and the development of functional foods targeting cardiovascular health.

Evolution of 4',5-Di-O-acetyl Genistein as a Research Focus

The evolution of 4',5-Di-O-acetyl genistein as a specific research focus represents the convergence of protection group chemistry, bioactivity enhancement strategies, and structure-activity relationship studies. The initial interest in this derivative arose from the need for protected forms of genistein that could undergo selective chemical transformations without interference from the reactive hydroxyl groups [7] [21].

Early protection chemistry research during the 1950s through 1970s established acetyl groups as highly effective protecting groups for phenolic hydroxyl groups [5] [6]. The acetyl function demonstrated remarkable stability under basic conditions while remaining easily removable through mild hydrolysis, making it ideal for multi-step synthetic sequences [7] [22]. These characteristics made acetylated genistein derivatives attractive intermediates for complex molecule synthesis.

The development of regioselective acetylation methods during the 1980s and 1990s enabled researchers to target specific hydroxyl positions in genistein [9]. The 4' and 5 positions emerged as preferentially reactive sites due to their electronic environment and steric accessibility [9]. This selectivity allowed for the controlled preparation of 4',5-Di-O-acetyl genistein with high regioselectivity, providing a valuable synthetic intermediate for further chemical elaboration.

Evolution of Research Focus by Development Phase

Development PhaseResearch ObjectivesKey MethodologiesResearch FindingsApplications
Early Protection Chemistry (1950s-1970s)Hydroxyl protection strategy developmentAcetic anhydride acetylation, acid catalysisEffective basic-stable protection achievedSynthetic intermediate preparation
Selective Derivatization (1980s-1990s)Regioselective acetylation methodsSteric hindrance and reactivity exploitation4' and 5 positions preferentially acetylatedMulti-step transformation protection
Bioactivity Enhancement (2000s-2010s)Improved bioavailability investigationCell culture studies, pharmacokinetic evaluationAcetylation modulates solubility and uptakeProdrug development strategies
Structure-Activity Studies (2010s-Present)Acetylation pattern correlation with activityInhibition constant determination, receptor bindingPosition-specific effects on kinase inhibitionStructure-activity relationship elucidation
Synthetic Optimization (Current Research)Route optimization and purification enhancementGreen chemistry approaches, scalable synthesisAutomated synthesis protocols developedHigh-throughput screening libraries

Bioactivity enhancement research during the 2000s and 2010s investigated how acetylation patterns could modulate the biological properties of genistein [23] [24]. Studies revealed that acetylation could significantly influence solubility, cellular uptake, and bioavailability [25]. The 4',5-Di-O-acetyl derivative demonstrated altered pharmacokinetic properties compared to the parent compound, suggesting potential applications as a prodrug for enhanced oral bioavailability [23].

Structure-activity relationship studies have provided detailed insights into how acetylation at specific positions affects biological activity [26] [9]. Research has shown that acetylation at the 4' and 5 positions can modulate tyrosine kinase inhibitory activity, with some derivatives exhibiting enhanced or altered selectivity profiles [26]. These findings have contributed to the understanding of how structural modifications can fine-tune biological activity while maintaining the core pharmacophore.

Recent synthetic optimization research has focused on developing efficient, scalable methods for preparing 4',5-Di-O-acetyl genistein and related derivatives [27]. Green chemistry approaches have been implemented to reduce environmental impact while maintaining high yields and selectivity [22]. Automated synthesis protocols have been developed to enable high-throughput preparation of derivative libraries for biological screening [27].

The evolution of analytical methods has paralleled the development of 4',5-Di-O-acetyl genistein research. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have enabled precise structural characterization and purity assessment [28]. These analytical capabilities have been essential for establishing structure-activity relationships and ensuring the quality of synthetic materials for biological evaluation.

XLogP3

2.3

Dates

Modify: 2023-08-15

Explore Compound Types